molecular formula C13H15N5O2S B3835354 2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B3835354
M. Wt: 305.36 g/mol
InChI Key: KSMMLVOYOVRDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring bonded to a pyrimidine ring, with a nitrothiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the nitrothiophene derivative, which is then reacted with piperazine under controlled conditions to form the intermediate. This intermediate is subsequently reacted with a pyrimidine derivative to yield the final product. The reaction conditions often involve the use of solvents like chloroform or dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific combination of a nitrothiophene group with a piperazine and pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c19-18(20)12-3-2-11(21-12)10-16-6-8-17(9-7-16)13-14-4-1-5-15-13/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMMLVOYOVRDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)[N+](=O)[O-])C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.